6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGAZLNZSGHSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295184 | |

| Record name | 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42835-98-3 | |

| Record name | NSC100174 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline

Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a substituted tetrahydroquinoline, it serves as a valuable building block for the development of novel therapeutic agents. This document synthesizes available data, presents predicted characteristics based on established chemical principles, and outlines detailed experimental protocols for empirical validation. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's chemical identity, physical properties, spectroscopic signature, and safe handling procedures, thereby facilitating its application in a laboratory setting.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and pharmacologically active molecules.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and cardiovascular effects.[1] The introduction of a bromine atom at the 6-position, as in the title compound, serves two primary purposes in drug design. Firstly, it can enhance biological activity by increasing lipophilicity or participating in halogen bonding with target proteins. Secondly, the bromo-substituent acts as a versatile synthetic handle, enabling further molecular diversification through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[2][3] The additional methyl group at the 2-position introduces a chiral center, opening possibilities for stereospecific interactions and the development of enantiomerically pure drug candidates.

Chemical Identity and Structure

The fundamental step in characterizing any chemical entity is to establish its precise identity through its structure and associated identifiers.

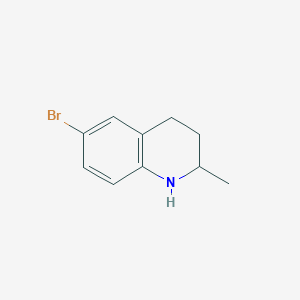

Molecular Structure

The structure of this compound consists of a dihydropyridine ring fused to a brominated benzene ring, with a methyl substituent at the 2-position of the saturated heterocyclic ring.

Caption: 2D Chemical Structure of the Topic Compound.

Chemical Identifiers

A summary of key identifiers for this compound is provided below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 42835-98-3 | [4] |

| Molecular Formula | C₁₀H₁₂BrN | [4] |

| Molecular Weight | 226.11 g/mol | [4] |

| SMILES | CC1NC2=C(C=C(Br)C=C2)CC1 | [4] |

Physicochemical Properties

Direct experimental data for this compound is not extensively reported in publicly available literature. Therefore, this section provides data for the parent compound, 6-Bromo-1,2,3,4-tetrahydroquinoline, and offers expert predictions on how the 2-methyl group influences these properties.

| Property | Value (for 6-Bromo-1,2,3,4-tetrahydroquinoline) | Predicted Influence of 2-Methyl Group | Source (Parent Cmpd.) |

| Physical State | Yellow oil or solid | Likely a solid or high-boiling liquid | [5][6] |

| Boiling Point | 303.1 °C @ 760 mmHg | Expected to be slightly higher due to increased mass | [7] |

| Density | ~1.4 ± 0.1 g/cm³ | Similar, with potential for slight variation | [7] |

| Solubility | No data available | Expected to be soluble in common organic solvents (DCM, EtOAc, MeOH) and sparingly soluble in water. The methyl group will slightly increase lipophilicity. | N/A |

| pKa | No data available (Predicted for a similar isomer: 9.26) | The secondary amine's basicity will be comparable, slightly increased by the electron-donating effect of the methyl group. | [8] |

Causality Behind Predictions:

-

Boiling Point: The addition of a methyl group (-CH₃) increases the overall molecular mass and van der Waals forces, which requires more energy to overcome during the transition from liquid to gas, thus raising the boiling point.

-

Solubility: The methyl group is hydrophobic. Its addition to the structure increases the nonpolar character of the molecule, which typically decreases solubility in polar solvents like water and enhances it in nonpolar organic solvents.

-

pKa: The methyl group is weakly electron-donating through an inductive effect. This increases the electron density on the nitrogen atom of the secondary amine, making it slightly more basic and thus raising its pKa value compared to the unsubstituted parent compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the benzene ring will appear as multiplets or doublets between δ 6.5-7.5 ppm. The proton at the C2 chiral center (adjacent to the methyl group) will likely be a multiplet. The diastereotopic protons at C3 and C4 will present as complex multiplets in the aliphatic region (δ 1.5-3.5 ppm). The N-H proton will be a broad singlet, and the methyl group protons will appear as a doublet around δ 1.2 ppm, coupled to the C2 proton.

-

¹³C NMR: The carbon NMR spectrum should display 10 unique signals. Six signals will be in the aromatic region (δ 110-150 ppm), while four signals corresponding to the C2, C3, C4, and methyl carbons will appear in the aliphatic region (δ 15-60 ppm).

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peaks [M]⁺ and [M+2]⁺ will appear at m/z 225 and 227, respectively, with a relative intensity of approximately 1:1, confirming the presence of one bromine atom. Common fragmentation pathways would include the loss of the methyl group (•CH₃) or cleavage of the heterocyclic ring.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies are predicted to include a sharp N-H stretch around 3300-3400 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, aromatic C=C stretches in the 1500-1600 cm⁻¹ region, and a C-Br stretch in the fingerprint region (typically 500-650 cm⁻¹).

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted properties must be confirmed empirically. The following protocols describe self-validating systems for characterizing the title compound.

General Workflow for Characterization

The logical flow for characterizing a newly synthesized or procured compound follows a standard path from purification to structural confirmation and property measurement.

Caption: Standard workflow for chemical characterization.

Protocol for Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound, which is a critical parameter for drug development.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). The continued presence of undissolved solid is crucial as it confirms saturation.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.

-

Sampling & Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Dilute the sample with a suitable solvent and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Protocol for Structural Elucidation via NMR Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for unambiguously determining the chemical structure of an organic molecule by mapping the carbon-hydrogen framework.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

-

Data Acquisition: Place the NMR tube into the spectrometer. Acquire a ¹H NMR spectrum first, as it is more sensitive and faster to run.

-

¹H NMR Analysis: Optimize acquisition parameters (e.g., number of scans, relaxation delay). A typical experiment may involve 16-64 scans.

-

¹³C NMR Analysis: Following proton analysis, acquire a ¹³C NMR spectrum. This requires a significantly longer acquisition time due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Interpretation: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, coupling constants (J-values), and multiplicities to deduce the connectivity of atoms within the molecule, confirming the presence of all predicted structural features.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the 2-methyl derivative is not widely available, the hazard profile can be inferred from the parent compound, 6-Bromo-1,2,3,4-tetrahydroquinoline. Prudent laboratory practice dictates treating it with appropriate caution.

-

Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[7][9] May cause skin and eye irritation.[6]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[10]

-

Handling: Avoid breathing dust, fumes, or vapor.[11] Wash hands thoroughly after handling.

-

-

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[6] Refrigeration at 2-8 °C under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Relevance in Research and Drug Development

This compound is not just a chemical entity but a strategic tool for drug discovery. Its value lies in its potential as a versatile synthetic intermediate. The bromine atom at the 6-position is primed for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of aryl, heteroaryl, or alkyl groups. This enables the rapid generation of a chemical library of diverse analogs. Researchers can then screen this library against various biological targets (e.g., kinases, G-protein coupled receptors) to identify lead compounds for new therapeutics. The chiral center at the 2-position allows for exploration into stereoselective synthesis and separation, a critical aspect of modern drug development to optimize efficacy and minimize off-target effects.

Conclusion

This compound is a heterocyclic building block with significant potential in synthetic and medicinal chemistry. This guide has consolidated its known identifiers and provided expert-driven predictions for its key physicochemical and spectroscopic properties. By outlining robust, validated experimental protocols, we have provided a framework for researchers to empirically determine these characteristics. A thorough understanding of its properties, combined with stringent adherence to safety protocols, will empower scientists to effectively utilize this compound in the rational design and synthesis of next-generation chemical probes and therapeutic agents.

References

-

PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

Pharmaffiliates. (n.d.). 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride: Synthesis, Properties, and Pharmaceutical Applications. Available at: [Link]

-

SIELC Technologies. (2018). 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a-d. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]

-

Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

-

Journal of Drug Delivery and Therapeutics. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Available at: [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:42835-98-3 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 5. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]

- 6. 6-Bromo-1,2,3,4-tetrahydroquinoline | 22190-35-8 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 6-bromo-1,2,3,4-tetrahydroisoquinoline CAS#: 226942-29-6 [m.chemicalbook.com]

- 9. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. 6-Bromo-2-methylquinoline - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline (CAS No. 42835-98-3)

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery and medicinal chemistry, certain molecular frameworks consistently emerge as foundational cornerstones for the development of novel therapeutics. The 1,2,3,4-tetrahydroquinoline (THQ) core is unequivocally one such "privileged scaffold"[1][2]. Its rigid, three-dimensional structure, combined with the presence of a basic nitrogen atom, provides an ideal template for designing ligands that can interact with a wide array of biological targets. Tetrahydroquinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective properties[1][2].

This technical guide focuses on a specific, strategically functionalized member of this class: 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline (CAS No. 42835-98-3) . While this compound itself is not typically an end-stage therapeutic, its true value lies in its role as a versatile chemical intermediate. The presence of a bromine atom at the 6-position and a methyl group at the 2-position offers medicinal chemists precise control over subsequent synthetic modifications. The bromine atom serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. The methyl group at the stereocenter introduces chirality and can influence the conformational rigidity and binding affinity of derivative compounds.

This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties, synthetic utility, and strategic applications of this compound as a building block for creating libraries of potentially bioactive molecules.

Chemical Identity and Physicochemical Properties

This compound is a solid at room temperature, characterized by the following identifiers and properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 42835-98-3 |

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | 226.11 g/mol |

| Physical Form | Solid |

| SMILES | CC1NC2=C(C=C(Br)C=C2)CC1 |

| InChI Key | QWGAZLNZSGHSGE-UHFFFAOYSA-N |

| Storage Conditions | 4°C, protect from light |

Synthetic Utility: A Chemist's Guide to Derivatization

The primary application of this compound in a research and development setting is as a starting material for further chemical synthesis. Its structure offers two primary points for modification: the bromine-substituted aromatic ring and the secondary amine.

Palladium-Catalyzed Cross-Coupling at the C6-Position

The bromine atom on the aromatic ring is a prime site for Suzuki-Miyaura cross-coupling reactions. This powerful reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of diverse compound libraries for screening[3].

Causality: This protocol is designed to efficiently couple an aryl group to the tetrahydroquinoline core. The choice of a palladium catalyst like Pd(PPh₃)₄ is standard for its reliability. A base is required to activate the boronic acid for transmetalation with the palladium center[4]. A mixed solvent system like dioxane and water is often used to dissolve both the organic and inorganic reagents.

-

Reaction Setup : In a two-necked flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (3.0 equiv.).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition : Add the solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe, followed by the palladium catalyst (e.g., dichlorobis(triphenylphosphine)palladium(II), 0.05 equiv.)[5].

-

Reaction : Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-2-methyl-1,2,3,4-tetrahydroquinoline derivative.

N-Alkylation of the Secondary Amine

The secondary amine of the tetrahydroquinoline ring is a nucleophilic center that can be readily alkylated or acylated. This allows for the introduction of various side chains that can modulate the compound's solubility, cell permeability, and target engagement. Reductive amination is a common and efficient method for N-alkylation[6][7][8].

Causality: This one-pot reaction first forms an iminium ion intermediate between the tetrahydroquinoline's amine and the carbonyl compound. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is chosen because it is selective for the iminium ion and will not reduce the starting aldehyde or ketone, thus preventing side reactions.

-

Reaction Setup : Dissolve this compound (1.0 equiv.) and the desired aldehyde or ketone (1.1 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

-

Reducing Agent Addition : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.

-

Reaction : Stir the mixture at room temperature for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the N-alkylated tetrahydroquinoline.

Biological Relevance of Tetrahydroquinoline Derivatives

The true potential of this compound is realized in the diverse biological activities of its derivatives. The tetrahydroquinoline scaffold is a key pharmacophore in compounds targeting a wide range of diseases[1][2]. By using the synthetic strategies outlined above, researchers can generate novel molecules for screening in various therapeutic areas.

-

Anticancer Activity : Many tetrahydroquinoline derivatives have shown potent cytotoxicity against various cancer cell lines. Their mechanisms often involve the inhibition of kinases, modulation of cell cycle progression, or induction of apoptosis[1].

-

Neuroprotective Effects : The scaffold is present in compounds being investigated for neurodegenerative diseases like Alzheimer's and Parkinson's. These molecules may act as antioxidants or as ligands for specific neuronal receptors[1][2].

-

Anti-inflammatory Properties : Certain derivatives can modulate inflammatory pathways, for instance, by inhibiting the production of pro-inflammatory cytokines[1].

-

Antimicrobial and Antiviral Activity : The tetrahydroquinoline core is found in compounds with activity against bacteria, fungi, and viruses, including HIV.

The ability to functionalize both the aromatic ring and the nitrogen atom of this compound provides a powerful platform for structure-activity relationship (SAR) studies, allowing for the fine-tuning of a compound's properties to optimize its therapeutic effect.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Precautionary Statements : P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is more than just a chemical on a shelf; it is a strategic tool for innovation in medicinal chemistry. Its pre-functionalized structure provides a reliable and versatile starting point for the synthesis of diverse libraries of novel compounds. By leveraging established synthetic methodologies such as Suzuki-Miyaura coupling and N-alkylation, researchers can efficiently explore the vast chemical space around the privileged tetrahydroquinoline scaffold. This, in turn, accelerates the discovery of new lead compounds with the potential to become next-generation therapeutics for a wide range of human diseases.

References

-

1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

-

Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of tetrahydroquinolines. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

(PDF) Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. (n.d.). Thieme Chemistry. Retrieved January 22, 2026, from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]

- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.

-

Drugs incorporating tetrahydroquinolines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Influence of formation temperature on the morphology of MoS 2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines. (2025). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Retrieved January 22, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 22, 2026, from [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 22, 2026, from [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]

An In-Depth Technical Guide to the Solubility and Stability of 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline is a substituted heterocyclic amine with potential applications in pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a drug candidate. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, drawing upon established principles of pharmaceutical analysis. We will delve into the theoretical considerations for this molecule, followed by detailed, field-proven experimental protocols for determining its aqueous solubility and assessing its stability under various stress conditions. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. This document is intended to be a practical resource for researchers, enabling them to design and execute robust studies to evaluate the viability of this compound for further development.

Introduction: The Significance of Solubility and Stability in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among the most critical of these are solubility and stability.

-

Solubility dictates the bioavailability of an orally administered drug, influencing its absorption and, consequently, its therapeutic efficacy. Poor aqueous solubility can lead to erratic absorption and suboptimal drug exposure, often requiring complex and costly formulation strategies.[1][2][3]

-

Stability of the active pharmaceutical ingredient (API) is crucial for ensuring the safety, efficacy, and shelf-life of the final drug product.[4][5][6] Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities.

This guide will provide a detailed roadmap for the comprehensive evaluation of the solubility and stability of this compound, a molecule of interest in medicinal chemistry.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available in public literature, we can infer some of its properties based on its structure and the known characteristics of its parent scaffold, 6-Bromo-1,2,3,4-tetrahydroquinoline.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| IUPAC Name | This compound | Based on standard chemical nomenclature. |

| Molecular Formula | C₁₀H₁₂BrN | Derived from its chemical structure. |

| Molecular Weight | ~226.11 g/mol | Calculated from the atomic weights of its constituent atoms. |

| pKa (basic) | ~4.5 - 5.5 | The secondary amine in the tetrahydroquinoline ring is expected to be basic. The electron-withdrawing effect of the bromine atom may slightly decrease the basicity compared to the unsubstituted analog. |

| logP | ~3.0 - 4.0 | The presence of the lipophilic bromine atom and the methyl group suggests a relatively high octanol-water partition coefficient, indicating moderate to low aqueous solubility. |

These predicted properties suggest that this compound is likely to be a weakly basic compound with limited aqueous solubility. This underscores the importance of experimentally determining its solubility profile.

Determination of Aqueous Solubility

A multi-faceted approach is recommended to thoroughly characterize the aqueous solubility of this compound. This involves both kinetic and thermodynamic solubility assessments.

Kinetic Solubility

Kinetic solubility is a high-throughput screening method often employed in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.[2] This provides a rapid indication of a compound's propensity to precipitate from solution.

This protocol utilizes nephelometry, which measures the scattering of light by suspended particles, to determine the point at which the compound precipitates.[3]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Nephelometer

-

96-well microplates

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).

-

Add a fixed volume of each DMSO solution to a corresponding well containing a larger volume of PBS (e.g., 5 µL of DMSO solution to 245 µL of PBS), ensuring the final DMSO concentration is low (e.g., 2%).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Measure the turbidity of each well using a nephelometer.

-

The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to the blank (PBS with DMSO).

Causality of Experimental Choices:

-

DMSO: Used as a universal solvent for many organic compounds in early-stage screening.

-

Nephelometry: Provides a sensitive and rapid detection of precipitation.

-

Low final DMSO concentration: Minimizes the co-solvent effect on solubility.

Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for solubility determination.[7] The shake-flask method is the most common approach for this measurement.[7][8]

Materials:

-

This compound (solid)

-

Aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4)

-

HPLC system with a UV detector

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to vials containing the different aqueous buffers.

-

Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Causality of Experimental Choices:

-

Excess solid: Ensures that the solution becomes saturated.

-

Prolonged shaking: Allows the system to reach thermodynamic equilibrium.

-

Multiple pH values: Crucial for understanding the pH-dependent solubility of a weakly basic compound.

-

HPLC-UV quantification: Provides accurate and precise measurement of the dissolved compound concentration.

Caption: Workflows for Kinetic and Thermodynamic Solubility Determination.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the API to conditions more severe than those used in accelerated stability studies.[9] The goal is to identify potential degradation products and establish the degradation pathways of the molecule.[9][10] This information is essential for developing a stability-indicating analytical method.

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or excipients.[4][5][11] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[4][5][6]

General Considerations for Forced Degradation Studies

-

Extent of Degradation: The goal is to achieve a target degradation of 5-20% of the API. This ensures that sufficient quantities of degradation products are formed for detection and characterization without completely consuming the parent compound.

-

Mass Balance: The sum of the assay of the parent drug and the impurities should be close to 100% of the initial concentration. This indicates that all major degradation products are being detected.

-

Control Samples: A sample of the undegraded API should be analyzed alongside the stressed samples to serve as a control.

Recommended Stress Conditions for this compound

The following stress conditions are recommended based on ICH guidelines.

-

Acidic Conditions: 0.1 M HCl at 60°C for 24 hours.

-

Neutral Conditions: Water at 60°C for 24 hours.

-

Basic Conditions: 0.1 M NaOH at 60°C for 24 hours.

Rationale: The tetrahydroquinoline nucleus can be susceptible to acid- and base-catalyzed hydrolysis, although it is generally more stable than many other heterocyclic systems. The secondary amine may also be involved in degradation pathways under these conditions.

-

Conditions: 3% H₂O₂ at room temperature for 24 hours.

Rationale: The secondary amine and the electron-rich aromatic ring are potential sites for oxidation.

-

Conditions: Solid API stored at 80°C for 48 hours.

Rationale: To assess the intrinsic thermal stability of the molecule in the solid state.

-

Conditions: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] A control sample should be protected from light.

Rationale: The aromatic ring system may be susceptible to photodegradation.

Caption: Forced Degradation Study Workflow and Outcomes.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is the cornerstone of a successful stability assessment. The following is a general protocol for developing such a method.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions to be Optimized:

-

Column: A reversed-phase C18 column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[13] The pH of the aqueous phase should be optimized to ensure good peak shape for the basic analyte.

-

Elution Mode: Gradient elution is typically required to separate the parent API from its more polar or less polar degradation products.[4]

-

Detection Wavelength: The PDA detector should be used to scan a range of wavelengths to determine the optimal wavelength for detecting the API and all degradation products.

-

Column Temperature: Typically maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

Method Development Strategy:

-

Analyze the undegraded API to establish its retention time and peak shape.

-

Analyze the samples from the forced degradation studies individually.

-

Develop a gradient elution program that separates the parent API peak from all degradation product peaks.

-

The PDA detector is crucial for assessing peak purity and ensuring that co-elution is not occurring.

-

Once a suitable separation is achieved, the method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Reporting

Table 2: Example Data Summary for Solubility and Stability Studies

| Study | Parameter | Conditions | Result |

| Kinetic Solubility | Solubility | PBS, pH 7.4 | e.g., 5 µg/mL |

| Thermodynamic Solubility | Solubility | pH 2.0 | e.g., 100 µg/mL |

| pH 5.0 | e.g., 20 µg/mL | ||

| pH 7.4 | e.g., 2 µg/mL | ||

| Forced Degradation | % Degradation | 0.1 M HCl, 60°C, 24h | e.g., 15% |

| 0.1 M NaOH, 60°C, 24h | e.g., 8% | ||

| 3% H₂O₂, RT, 24h | e.g., 25% | ||

| Heat, 80°C, 48h | e.g., <1% | ||

| Light | e.g., 5% |

Conclusion

The systematic evaluation of solubility and stability is a non-negotiable step in the early development of any potential drug candidate. This guide has provided a comprehensive, scientifically grounded framework for characterizing this compound. By following the detailed protocols for determining kinetic and thermodynamic solubility and conducting thorough forced degradation studies coupled with the development of a stability-indicating HPLC method, researchers can generate the critical data needed to make informed decisions about the future development of this compound. The insights gained from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential therapeutic agent derived from this molecule.

References

- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW.

- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.

- Slideshare. (n.d.). Stability Indicating HPLC Method Development A Review.

- IJPPR. (2023). Stability Indicating HPLC Method Development: A Review.

- ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline.

- Springer. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- MedCrave online. (2016). Forced Degradation Studies.

- FDA. (n.d.). Q1B Photostability Testing of New Drug Substances and Products.

- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. rheolution.com [rheolution.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. ijpsr.com [ijpsr.com]

- 6. irjpms.com [irjpms.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrpp.com [ijrpp.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. fda.gov [fda.gov]

- 13. Stability Indicating HPLC Method Development A Review | PDF [slideshare.net]

An In-depth Technical Guide to 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline: A Versatile Synthetic Building Block

Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure, combined with the presence of a basic nitrogen atom, imparts favorable physicochemical properties and provides a three-dimensional vector for substituent placement. This core is present in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The strategic introduction of functional groups onto the THQ core allows for the systematic exploration of chemical space in drug discovery programs.

This guide focuses on a particularly valuable derivative: 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline . The presence of a bromine atom at the 6-position of the aromatic ring serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. The methyl group at the 2-position introduces a chiral center, offering possibilities for enantioselective synthesis and diastereomeric differentiation in subsequent reactions. This combination of features makes this compound an exceptionally powerful building block for constructing complex molecular architectures.

This document will provide an in-depth exploration of its properties, reactivity, and application, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.

Physicochemical and Spectral Properties

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrN | PubChem |

| Molecular Weight | 226.11 g/mol | PubChem |

| CAS Number | 53745-93-4 | PubChem |

| Appearance | Solid | [2] |

| Boiling Point | 303.1±31.0 °C (Predicted) | [3] |

| Density | 1.428±0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.26±0.20 (Predicted) | [3] |

Note: Some physical properties are predicted values from computational models.

The 1H NMR spectrum provides characteristic signals for the tetrahydroquinoline core, which are essential for reaction monitoring and product characterization.[4]

Core Reactivity: A Hub for Molecular Diversification

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional sites: the aryl bromide and the secondary amine. This allows for selective and sequential modification, enabling the construction of diverse compound libraries from a single starting material.

Caption: Diversification pathways for this compound.

Palladium-Catalyzed Cross-Coupling at the C-6 Position

The carbon-bromine bond is the primary site for palladium-catalyzed reactions, which are foundational to modern organic synthesis for their reliability, functional group tolerance, and broad scope.[5]

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl bromide and an organoboron species (typically a boronic acid or ester).[6][7] This reaction is instrumental in synthesizing biaryl structures or introducing alkyl and alkenyl substituents, which are common motifs in pharmacologically active molecules.

Causality of Component Selection:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂): The palladium(0) species is the active catalyst that initiates the cycle by oxidatively adding to the C-Br bond.[7] Divalent palladium sources like Pd(OAc)₂ are reduced in situ to Pd(0).

-

Ligand (e.g., PPh₃, SPhos): Phosphine ligands are crucial for stabilizing the palladium center, modulating its reactivity, and promoting the key steps of oxidative addition and reductive elimination. Sterically hindered, electron-rich ligands like SPhos can increase the rate of oxidative addition and improve reaction efficiency, especially with less reactive bromides.[8]

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex.[6]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[9] This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[10][11] This is particularly useful in drug discovery for introducing functionalities that can modulate solubility, basicity, and hydrogen bonding potential.

Causality of Component Selection:

-

Palladium Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are essential. They facilitate the reductive elimination step, which is often the rate-limiting step, and prevent β-hydride elimination, an unproductive side reaction.[9]

-

Base (e.g., NaOt-Bu, K₃PO₄): A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide in the catalytic cycle, which then displaces the halide on the palladium center.[10]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The Sonogashira coupling reaction forges a carbon-carbon bond between the aryl bromide and a terminal alkyne.[12][13][14] This reaction is invaluable for introducing a linear, rigid alkyne linker into a molecule, which can be used to extend a scaffold, probe a binding pocket, or serve as a precursor for further transformations (e.g., click chemistry, reduction).

Causality of Component Selection:

-

Dual Catalyst System: The Sonogashira reaction uniquely employs a dual catalytic system.[12]

-

Palladium Catalyst: As in other cross-couplings, the palladium catalyst facilitates the oxidative addition to the aryl bromide and the final reductive elimination.

-

Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive than the alkyne itself and undergoes rapid transmetalation with the palladium(II) complex.[15]

-

-

Base (e.g., Et₃N, piperidine): A mild amine base is used to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.[13]

Caption: Interlinked catalytic cycles of the Sonogashira coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

The derivatization of the this compound scaffold via the aforementioned reactions provides access to a vast chemical space with significant therapeutic potential. The tetrahydroquinoline core itself is a key component in compounds targeting a range of biological systems. For instance, derivatives are explored for their activity in neurological disorders.[16][17]

-

Scaffold Elaboration for SAR Studies: By using Suzuki, Buchwald-Hartwig, and Sonogashira couplings, medicinal chemists can rapidly generate libraries of analogs. Substituting the 6-position with different aryl, heteroaryl, amino, or alkynyl groups allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

-

Targeting Neurological Disorders: The rigid, nitrogen-containing scaffold is well-suited for interacting with receptors and enzymes in the central nervous system. The ability to fine-tune the electronics and sterics at the 6-position is critical for achieving desired target engagement.[16]

-

Development of Kinase Inhibitors: The quinoline and tetrahydroquinoline cores are found in numerous kinase inhibitors. The C-6 position can be functionalized to extend into the solvent-exposed region of an ATP-binding pocket or to form key hydrogen bonds, enhancing binding affinity.

Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on the specific substrates and available laboratory equipment. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To synthesize 2-methyl-6-phenyl-1,2,3,4-tetrahydroquinoline.

Materials:

-

This compound

-

Phenylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 equivalents)

-

Toluene and Water (4:1 mixture)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the toluene/water (4:1) solvent mixture via syringe.

-

Add the Pd(PPh₃)₄ catalyst (0.03 eq) to the flask.

-

Heat the reaction mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Objective: To synthesize N-benzyl-2-methyl-1,2,3,4-tetrahydroquinolin-6-amine.

Materials:

-

This compound

-

Benzylamine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

-

XPhos (0.05 equivalents)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

-

Anhydrous toluene

-

Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

To a Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.05 eq), and sodium tert-butoxide (1.4 eq) under an inert atmosphere (glovebox or Schlenk line).

-

Add this compound (1.0 eq) to the flask.

-

Add anhydrous toluene via syringe, followed by benzylamine (1.2 eq).

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-8 hours.

-

After completion, cool the mixture to room temperature.

-

Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated product.

Safety and Handling

This compound and its non-methylated analog are classified as harmful if swallowed, in contact with skin, or if inhaled.[18] It is essential to handle this compound with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[19]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[19] Wash hands thoroughly after handling.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.[2]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[2]

-

If inhaled: Move the person into fresh air.[2]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] In all cases of exposure, seek medical attention.[20]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20]

Always consult the latest Safety Data Sheet (SDS) for the most comprehensive safety information before use.[2][19][20][21]

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its strategically placed bromine atom provides a reliable handle for a suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These transformations enable the facile introduction of carbon-carbon and carbon-nitrogen bonds, allowing for the rapid diversification of the privileged tetrahydroquinoline scaffold. The insights and protocols provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this compound in the development of novel pharmaceuticals and advanced materials.

References

-

Mphahlele, M. J., & Maluleka, M. M. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron, 71(37), 6548-6555. Available from: [Link]

- CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.

-

6-Bromo-1,2,3,4-tetrahydroquinoline . PubChem. National Center for Biotechnology Information. Available from: [Link]

-

McFarlane, A. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. Available from: [Link]

-

Buchwald–Hartwig amination . Wikipedia. Available from: [Link]

-

Buchwald-Hartwig Amination . Chemistry LibreTexts. Available from: [Link]

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain . ResearchGate. Available from: [Link]

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6) . ResearchGate. Available from: [Link]

-

Tetrahydroquinoline synthesis . Organic Chemistry Portal. Available from: [Link]

-

Mphahlele, M. J., & Oyeyiola, F. A. (2011). Suzuki–Miyaura cross-coupling of 2-aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones and subsequent dehydrogenation and oxidative aromatization of the resulting 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones. Tetrahedron, 67(36), 6819-6825. Available from: [Link]

-

Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

-

Palladium-Catalyzed Reactions . MDPI. Available from: [Link]

-

Sonogashira coupling . Wikipedia. Available from: [Link]

-

Suzuki Coupling . Organic Chemistry Portal. Available from: [Link]

-

Suzuki Coupling Mechanism and Applications . YouTube. Available from: [Link]

-

The Suzuki Reaction . Myers Group, Harvard University. Available from: [Link]

-

1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d . ResearchGate. Available from: [Link]

-

6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline . MySkinRecipes. Available from: [Link]

-

Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13076-13105. Available from: [Link]

-

Kolotilov, S. V., et al. (2025). Influence of formation temperature on the morphology of MoS 2 and its catalytic properties in the hydrogenation of isomeric bromoquinolines to bromo-1,2,3,4-tetrahydroquinolines. New Journal of Chemistry. Available from: [Link]

-

Sonogashira Coupling . Organic Chemistry Portal. Available from: [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available from: [Link]

-

Sonogashira Coupling . Chemistry LibreTexts. Available from: [Link]

-

Sonogashira cross-coupling reaction . YouTube. Available from: [Link]

-

Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1991-2015. Available from: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 6-BROMO-1,2,3,4-TETRAHYDROQUINOLINE | 22190-35-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. chemimpex.com [chemimpex.com]

- 17. 6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline [myskinrecipes.com]

- 18. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. fishersci.com [fishersci.com]

The Tetrahydroquinoline Scaffold: A Privileged Core for Diverse Biological Activities

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroquinoline Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a quintessential example of such a scaffold.[1][2] This heterocyclic system, consisting of a benzene ring fused to a fully saturated pyridine ring, serves as the foundational structure for a multitude of natural products and synthetic molecules with a remarkable breadth of pharmacological properties.[2][3] Its structural rigidity, combined with the ease of functionalization at various positions, allows chemists to craft derivatives that can precisely interact with a wide array of biological targets, making it an indispensable tool in modern drug discovery.[1] This guide provides an in-depth exploration of the key biological activities of THQ derivatives, focusing on their mechanisms of action and the experimental methodologies used to validate their therapeutic potential.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Tetrahydroquinoline derivatives have emerged as a highly promising class of anticancer agents, demonstrating significant cytotoxic effects against a variety of human cancer cell lines.[4][5] Their therapeutic potential stems from their ability to modulate multiple cellular processes that are fundamental to cancer cell proliferation and survival.[6]

Core Mechanisms of Action

The anticancer activity of THQs is not monolithic; rather, it involves a range of mechanisms that can be tailored through synthetic modification:

-

Induction of Apoptosis: Many THQ derivatives exert their effects by triggering programmed cell death, or apoptosis. This is often achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Mechanistic studies have shown that potent THQ compounds can modulate the expression of key apoptotic proteins, such as increasing the pro-apoptotic BAX protein and decreasing the anti-apoptotic BCL-2 protein, leading to the activation of executioner caspases-3 and -7.[7]

-

Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a hallmark of the disease. Certain THQ derivatives can interrupt this process by inducing cell cycle arrest, frequently at the G2/M phase.[6][7] This prevents the cell from entering mitosis and ultimately leads to cell death.

-

Inhibition of Signaling Pathways: The dysregulation of cellular signaling pathways is critical for tumor growth. The PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival, is a common target for THQ-based inhibitors.[4][8] By inhibiting key kinases in this pathway, these compounds can effectively halt tumor progression.

-

NF-κB Inhibition: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Some THQs have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, thereby reducing the expression of genes involved in cell survival and proliferation.[9]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division. Some THQ compounds have been shown to disrupt microtubule organization by interacting with tubulin, similar to other well-known antimitotic agents.[5][6]

Workflow for Assessing Anticancer Activity

The evaluation of a novel THQ derivative for anticancer potential follows a logical and rigorous workflow, designed to move from broad cytotoxicity screening to detailed mechanistic investigation.

Caption: Workflow for anticancer evaluation of THQ derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity. As viable cells contain NAD(P)H-dependent oxidoreductase enzymes, they can reduce the yellow MTT tetrazolium salt to purple formazan crystals. This conversion is directly proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a THQ derivative on a cancer cell line.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer or MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the THQ derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).[7]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Causality Insight: The choice of the MTT assay as a primary screen is due to its high throughput, reproducibility, and cost-effectiveness. It provides a reliable quantitative measure of a compound's ability to reduce cell viability, which is a crucial first step in identifying potential anticancer agents.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity (IC50) of selected THQ derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | A549 (Lung) | 1.1 ± 0.12 | [7] |

| 4a | HCT-116 (Colon) | 0.9 ± 0.09 | [7] |

| 6g | PC-3 (Prostate) | 0.23 ± 0.02 | [9] |

| 6g | HCT 15 (Colon) | 0.81 ± 0.06 | [9] |

| 7e | A549 (Lung) | 0.155 | [10] |

| 8d | MCF7 (Breast) | 0.170 | [10] |

| SF8 | Hep-2C (Laryngeal) | 11.9 ± 1.04 | [11] |

Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

The intricate structure of the THQ scaffold makes it an excellent candidate for developing agents that target the central nervous system (CNS).[1] Derivatives have shown significant promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][12]

Core Mechanisms of Action

-

Antioxidant Properties: Oxidative stress is a key pathological feature of many neurodegenerative disorders. THQ derivatives can act as potent antioxidants, scavenging harmful reactive oxygen species (ROS) and protecting neurons from oxidative damage.[13] Some compounds enhance the endogenous antioxidant system by upregulating transcription factors like Nrf2 and Foxo1.[14]

-

Anti-inflammatory Effects: Neuroinflammation contributes significantly to neuronal damage. THQs can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and modulating pathways such as NF-κB.[11][13]

-

Cholinesterase Inhibition: In Alzheimer's disease, enhancing cholinergic neurotransmission is a key therapeutic strategy. THQ derivatives have been designed as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for breaking down acetylcholine.

-

NMDA Receptor Antagonism: Certain THQs have been designed as antagonists of the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, which can help prevent excitotoxicity, a major cause of neuronal death in ischemic events like stroke.[15]

-

Modulation of Protein Aggregation: The aggregation of proteins like amyloid-beta (Aβ) is a hallmark of Alzheimer's. Some THQ derivatives have been shown to inhibit the self-aggregation of Aβ peptides.[12]

Signaling Pathway: HTHQ-Mediated Neuroprotection in Parkinson's Disease

In experimental models of Parkinson's disease, the THQ derivative 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated significant neuroprotective effects by bolstering cellular defense mechanisms.[14]

Caption: HTHQ neuroprotective signaling pathway.[14]

Antimicrobial and Anti-inflammatory Activities

Beyond cancer and neurodegeneration, the versatile THQ scaffold has demonstrated significant potential as a source of antimicrobial and anti-inflammatory agents.

Antimicrobial Properties

THQ derivatives have been evaluated for in vitro activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[16][17] For instance, derivatives of tetrahydrocurcumin, a natural product, showed stronger antimicrobial activity against Staphylococcus aureus, Bacillus cereus, and Escherichia coli than the parent compound.[18] The primary method for evaluating antibacterial potency is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a THQ derivative that visibly inhibits the growth of a specific microorganism.

Methodology (Broth Microdilution):

-

Microorganism Preparation: Grow the bacterial strain (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the THQ compound in the appropriate broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory properties of THQs are often linked to their antioxidant capabilities.[11][13] They can effectively scavenge free radicals and inhibit the production of inflammatory mediators.[11]

-

DPPH Radical Scavenging: A common in vitro assay to measure antioxidant potential involves the use of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). Antioxidant compounds donate a hydrogen atom to DPPH, reducing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.

-

Nitric Oxide (NO) Inhibition: In inflammatory conditions, macrophages can be stimulated (e.g., by LPS) to produce large amounts of NO. The ability of THQ derivatives to inhibit this NO production is a key indicator of their anti-inflammatory potential.[11] One study found a THQ derivative that scavenged NO levels by up to 85% at a 50 µM concentration.[11]

Conclusion and Future Perspectives

The 1,2,3,4-tetrahydroquinoline scaffold is undeniably a privileged structure in medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of potent biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects.[2][4][19] The ongoing exploration of structure-activity relationships, coupled with advanced synthetic methodologies, continues to yield compounds with improved potency and selectivity. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, exploring novel biological targets, and advancing the most promising candidates into preclinical and clinical development. The rich chemistry and diverse bioactivity of tetrahydroquinolines ensure that they will remain a focal point of drug discovery efforts for years to come.

References

- Zhu, Y., Fan, X., & Wang, M. (2024). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity.

- BenchChem. (n.d.). The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery.

- Yadav, P., Kumar, A., Althagafi, I., Nemaysh, V., Rai, R., & Pratap, R. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622.